molecular formula C5H4BCl2NO2 B132190 2,6-Dichloropyridine-3-boronic acid CAS No. 148493-34-9

2,6-Dichloropyridine-3-boronic acid

Cat. No.: B132190
CAS No.: 148493-34-9
M. Wt: 191.81 g/mol
InChI Key: XBBLBQZAVMHEER-UHFFFAOYSA-N
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Description

2,6-Dichloropyridine-3-boronic acid is an organic compound with the molecular formula C5H4BCl2NO2. It is a boronic acid derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a boronic acid group at the 3 position of the pyridine ring. This compound is widely used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

The primary target of 2,6-Dichloropyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the SM coupling reaction, which is a part of various biochemical pathways. The slow release rate of the active boronic acid allows it to stay in low concentration, leading to a favorable partitioning between cross-coupling and oxidative homo-coupling . This low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Pharmacokinetics

It’s known that the compound is solid in form . More research is needed to fully understand the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and concentration . For instance, the compound’s effectiveness in the SM coupling reaction can be affected by the concentration of the active boronic acid . Moreover, the compound should be stored at a temperature of 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichloropyridine-3-boronic acid can be synthesized from 2,6-dichloropyridine through a series of reactions. One common method involves the lithiation of 2,6-dichloropyridine followed by the addition of triisopropyl borate. The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures (-78°C) to ensure selectivity and yield .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The product is usually purified through crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloropyridine-3-boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in other types of cross-coupling reactions, such as Chan-Lam coupling and Liebeskind-Srogl coupling .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2,6-Dichloropyridine-3-boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 2,6-Dichloropyridine-3-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to other dichloropyridine derivatives, it offers better performance in Suzuki-Miyaura coupling due to the positioning of the boronic acid group, which facilitates efficient transmetalation and product formation .

Properties

IUPAC Name

(2,6-dichloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BCl2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBLBQZAVMHEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376386
Record name 2,6-Dichloropyridine-3-boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148493-34-9
Record name (2,6-Bis(chloranyl)pyridin-3-yl)boronic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloropyridine-3-boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30376386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloropyridine-3-boronic acid
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Record name (2,6-BIS(CHLORANYL)PYRIDIN-3-YL)BORONIC ACID
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